Isopulegol

Antimicrobial Agents Monoterpenes Bactericidal Activity

Select Isopulegol (CAS 7786-67-6) for its dual-action antimicrobial and clean cooling profile. Unlike menthol, it delivers selective bactericidal activity against E. faecium and E. coli, while its extremely low odor and quantifiable TRPM8 activation (EC50 66 μM) enable high-load formulations without overpowering notes. Its distinct GABAA modulation makes it a strategic tool for neuroscience research. Choose a functionally differentiated monoterpene backed by quantitative evidence.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 7786-67-6
Cat. No. B1217435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopulegol
CAS7786-67-6
Synonymsisopulegol
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(=C)C
InChIInChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3
InChIKeyZYTMANIQRDEHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils
miscible (in ethanol)

Isopulegol (CAS 7786-67-6): Monoterpene Alcohol Sourcing and Characterization for Flavor, Fragrance, and Pharmaceutical Research


Isopulegol (CAS 7786-67-6) is a naturally occurring monoterpene alcohol of the p-menthane class, widely recognized for its role as a key intermediate in the industrial synthesis of menthol . It is found in the essential oils of various aromatic plants, including Eucalyptus citriodora (ECO) and Cannabis [1]. Characterized by a cyclohexyl ring and a minty aroma profile, isopulegol exhibits a unique combination of biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects, as well as a distinct cooling sensation profile mediated through TRPM8 channel activation [2]. Its chemical structure differentiates it from menthol by an additional double bond, which significantly alters its pharmacological and sensory characteristics [3].

Why Substituting Isopulegol with Menthol or Other Terpene Alcohols Compromises Experimental and Industrial Outcomes


The interchangeability of monoterpene alcohols is often assumed, yet a body of quantitative evidence demonstrates that isopulegol possesses distinct physicochemical and biological properties that preclude generic substitution. Unlike menthol, which is a saturated alcohol, the presence of a double bond in isopulegol's cyclohexyl ring confers a unique profile of activity across multiple target systems [1]. This includes differential modulation of GABA_A receptors, where menthol isomers and isopulegol exhibit starkly contrasting efficacies [2], and selective bactericidal activity against specific pathogens, an effect not shared by many structurally related monoterpenes . Furthermore, its lower odor intensity and distinct TRPM8 activation profile offer significant advantages in flavor and fragrance formulations, allowing for higher loadings without the overpowering or bitter notes associated with menthol [3]. These distinctions underscore that isopulegol is not a simple menthol substitute but a functionally differentiated compound with its own set of quantifiable, application-critical attributes.

Isopulegol (7786-67-6) Quantitative Differentiation Guide: Comparator-Driven Evidence for Scientific Selection


Selective Bactericidal Activity of Isopulegol Compared to Other Monoterpenes

In a comparative study of several monoterpenes and their carbonylated products, only (1R,2S,5R)-isopulegol, its carbonylated derivative, and (R)-carvone demonstrated significant bactericidal activity. This selective killing effect was observed against Enterococcus faecium and Escherichia coli at concentrations above 10 µl/ml . Other tested monoterpenes, including structural analogs, lacked this direct killing property under the same conditions, highlighting a specific and quantifiable advantage for isopulegol in applications requiring a bactericidal effect rather than mere bacteriostasis.

Antimicrobial Agents Monoterpenes Bactericidal Activity

Differential Modulation of GABAA Receptor by Isopulegol vs. Menthol Isomers

A study investigating the effects of menthol isomers and related compounds on GABAA receptors expressed in HEK293 cells found that isopulegol had a distinct effect compared to menthol. At a concentration of 300 µM, (-)-isopulegol modulated the relative current induced by 1 µM GABA differently than various menthol isomers, including (+)-menthol, (-)-menthol, (+)-neomenthol, and (+)-isomenthol [1]. The data show a unique rank order of potentiation, with (+)-menthol > isopulegol > isomenthol, indicating that isopulegol is not merely a weaker or stronger menthol analog but a functionally distinct modulator of this key CNS receptor.

Neuroscience Ion Channels GABAA Receptor Monoterpene Pharmacology

Isopulegol Exhibits Sedative Effects in Mice Unlike (-)-Menthol

In a screening of ten structurally related monoterpene alcohols for CNS activity in mice, isopulegol (administered at 25 and 50 mg/kg, i.p.) exhibited a clear depressant effect in the pentobarbital-induced sleep test, indicative of sedative properties [1][2]. In stark contrast, (-)-menthol, administered at the same doses, was completely ineffective in this assay [1]. Other compounds like neoisopulegol and neomenthol also showed a depressant effect, but the clear dichotomy between isopulegol and (-)-menthol underscores a fundamental difference in their central pharmacological activity.

Sedative Activity Monoterpene Alcohols CNS Pharmacology In Vivo Behavioral Models

Quantitative TRPM8 Activation by Isopulegol for Cooling Sensation

Among various natural cooling agents, (-)-isopulegol was one of only two compounds that showed a significant effect on TRPM8 channel activation in a cellular assay [1]. It activated the TRPM8 channel with an EC50 of 66 μM in HEK cells [1]. This quantifiable activation is the molecular basis for its cooling sensation. Compared to menthol, isopulegol is described in patents as having an 'extremely low odor' and a 'sufficient cooling sensation effect not only in the oral cavity but also on the skin' [2]. Its lower odor intensity compared to menthol allows for higher dosage in formulations without negatively impacting fragrance notes, providing a practical formulation advantage [3].

TRPM8 Channel Cooling Agents Monoterpenes Sensory Neuroscience

Evidence-Backed Industrial and Research Applications for Isopulegol (CAS 7786-67-6)


Antimicrobial Formulations Targeting Gram-Positive and Gram-Negative Pathogens

Given its unique bactericidal activity against Enterococcus faecium and Escherichia coli, as demonstrated in direct comparative studies , isopulegol is a high-value compound for developing novel antimicrobial agents. Its selective killing mechanism, which distinguishes it from other monoterpenes, makes it an ideal candidate for research into new preservatives, topical antiseptics, or adjunct therapies, especially where a direct bactericidal effect is critical for efficacy. Formulators can leverage this data to justify its selection over other, non-bactericidal terpenes.

Flavor and Fragrance Cooling Agent with Superior Sensory Profile

Isopulegol is a superior choice for formulators seeking a cooling sensation without the intense, sometimes bitter, odor of menthol. Its quantifiable TRPM8 activation (EC50 = 66 μM) [1] provides a data-driven basis for its cooling efficacy, while its 'extremely low odor' [2] allows for use at higher concentrations in a wide range of products—including oral care, skin care, and confectionery—without overpowering the intended fragrance. This evidence supports its procurement over menthol for applications requiring a clean, refreshing, and subtle cooling profile.

Neuroscience Research into CNS-Active Terpenes

Researchers investigating the central nervous system effects of natural products should prioritize isopulegol based on its distinct pharmacological profile. Unlike (-)-menthol, which is inactive in standard sedative assays [3], isopulegol demonstrates clear sedative-like effects in vivo. Furthermore, its unique modulatory activity at GABAA receptors, which differs quantifiably from menthol and its isomers [4], positions it as a specific molecular tool for dissecting the role of monoterpenes in GABAergic neurotransmission, anxiety, and sedation. Procuring isopulegol for these studies ensures the investigation of a compound with defined and differential CNS activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopulegol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.